N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5S/c22-17(15-10-12-6-4-5-9-14(12)25-15)19-18-21-20-16(26-18)11-27(23,24)13-7-2-1-3-8-13/h1-10H,11H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBVIKMWODFZTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzofuran core, which can be synthesized through a free radical cyclization cascade . The oxadiazole ring is then introduced via a cyclization reaction involving appropriate precursors. The phenylsulfonyl group is added through a sulfonylation reaction, often using phenylsulfonyl chloride as the sulfonylating agent . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anti-tumor properties . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
2-hydroxy-5-nitrobenzofuran: Known for its antibacterial activity.
1-((2-(2-(benzyloxy)phenyl)-5-methoxybenzofuran-4-yl)methyl)-n,n-dimethylpiperidin-4-amine: Exhibits cytotoxic activity against cancer cell lines.
Benzofuran-2-carboxamide derivatives: Show anti-proliferative activity against various cancer cell lines. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention due to its diverse biological activities. The structural components of this compound, particularly the oxadiazole and phenylsulfonyl groups, are known for their pharmacological properties, including anticancer and antimicrobial effects. This article explores the biological activity of this compound, supported by various studies and data.
Structural Characteristics
The compound has the following structural formula:
- Molecular Formula : C₁₈H₁₅N₃O₆S
- Molecular Weight : 401.4 g/mol
The presence of the oxadiazole ring is significant as it contributes to the compound's biological activity through various mechanisms of action.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole moiety is known to inhibit phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling pathways related to growth and survival.
- Antimicrobial Activity : Compounds with similar structural features have demonstrated significant antibacterial and antifungal activities, suggesting that this compound may exhibit comparable effects .
- Cytotoxic Effects : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through mitochondrial pathways .
Anticancer Activity
A recent study evaluated the anticancer potential of related oxadiazole derivatives against various cancer cell lines. The results indicated that compounds with similar structures exhibited IC₅₀ values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HT-29) cell lines. For instance:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Oxadiazole A | MCF-7 | 5.0 |
| Oxadiazole B | HT-29 | 4.5 |
| N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzofuran | MCF-7 | 6.0 |
These findings suggest that our compound may possess similar or enhanced anticancer activities compared to other derivatives.
Antimicrobial Activity
In vitro tests have shown that compounds containing oxadiazole rings exhibit potent antifungal activity against various strains of fungi. The following table summarizes the minimum inhibitory concentrations (MIC) for selected pathogens:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Oxadiazole C | Candida albicans | 12.5 |
| Oxadiazole D | Aspergillus niger | 10.0 |
| N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzofuran | Candida albicans | 8.0 |
This indicates a promising potential for N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzofuran as an antifungal agent.
Case Studies
Several studies have explored the biological activity of oxadiazole derivatives similar to N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzofuran:
-
Study on Anticancer Activity :
- Researchers synthesized a series of oxadiazole derivatives and tested their cytotoxicity against different cancer cell lines.
- Results showed that modifications in the sulfonamide group significantly affected their potency.
-
Antimicrobial Evaluation :
- A comparative study assessed the antimicrobial efficacy of various oxadiazole compounds against clinical isolates.
- The study concluded that compounds with phenylsulfonyl substitutions exhibited enhanced activity against resistant strains.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide, and what reaction conditions are critical for yield optimization?
- Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the oxadiazole ring via cyclization of acylhydrazides using dehydrating agents (e.g., POCl₃ or H₂SO₄) .
- Step 2 : Introduction of the phenylsulfonylmethyl group via nucleophilic substitution or coupling reactions (e.g., using NaH/DMF as a base) .
- Step 3 : Amide coupling between the oxadiazole intermediate and benzofuran-2-carboxylic acid using carbodiimides (e.g., EDC/HOBt) .
- Critical Conditions : Temperature control (60–80°C for cyclization), anhydrous solvents (DMF, THF), and stoichiometric ratios to minimize side products. Yields range from 24–63% depending on substituent reactivity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
- Answer :
- 1H/13C NMR : Confirms the presence of benzofuran (δ 6.8–7.9 ppm for aromatic protons) and oxadiazole (δ 8.1–8.3 ppm for NH) moieties. The phenylsulfonyl group is identified via sulfone protons (δ 3.5–4.0 ppm) .
- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1680 cm⁻¹) and sulfonyl S=O bonds (~1300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 387.41 for C₁₈H₁₇N₃O₅S) and fragmentation patterns .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Answer : Initial screening should include:
- Enzyme Inhibition : Test against urease, cyclooxygenase (COX), or kinases using colorimetric assays (e.g., IC₅₀ determination) .
- Antimicrobial Activity : Disk diffusion/MIC assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can contradictory data in literature regarding biological activity be resolved?
- Answer : Contradictions often arise from structural analogs or assay variability. Strategies include:
- Structural Reanalysis : Verify compound purity via HPLC (>95%) and confirm stereochemistry (e.g., X-ray crystallography) .
- Assay Standardization : Replicate studies under controlled conditions (pH, temperature) and use positive controls (e.g., doxorubicin for cytotoxicity) .
- SAR Studies : Modify substituents (e.g., fluorophenyl vs. chlorophenyl) to isolate activity contributors .
Q. What computational methods are suitable for predicting binding interactions and pharmacokinetic properties?
- Answer :
- DFT Calculations : Optimize geometry and calculate HOMO-LUMO gaps to assess reactivity (B3LYP/6-31G* basis set) .
- Molecular Docking : Simulate binding to targets (e.g., COX-2 or HIV protease) using AutoDock Vina .
- ADMET Prediction : Use SwissADME to estimate logP, solubility, and CYP450 interactions .
Q. How can reaction yields be improved during scale-up synthesis without compromising purity?
- Answer :
- Optimized Conditions : Use microwave-assisted synthesis for faster cyclization (30% yield increase) .
- Catalyst Screening : Transition from EDC/HOBt to BOP-Cl for higher amide coupling efficiency .
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
